11-Methylenelynestrenol

Description

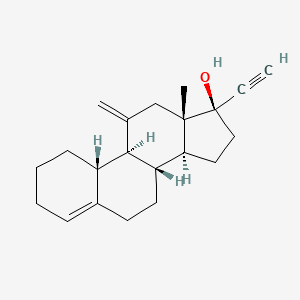

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O/c1-4-21(22)12-11-18-17-10-9-15-7-5-6-8-16(15)19(17)14(2)13-20(18,21)3/h1,7,16-19,22H,2,5-6,8-13H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRPZVPROVDZCP-OLGWUGKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202367 |

Source

|

| Record name | 11-Methylenelynestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54024-12-3 |

Source

|

| Record name | 11-Methylenelynestrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054024123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methylenelynestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-METHYLENELYNESTRENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7P8OXD0AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 11-Methylenelynestrenol

Introduction

11-Methylenelynestrenol, with the IUPAC name (17α)-11-Methylene-19-norpregn-4-en-20-yn-17-ol, is a synthetic progestin of significant interest in pharmaceutical research and development. Its unique structural feature, the C11-methylene group, modulates its biological activity, distinguishing it from other 19-nortestosterone derivatives. This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for this compound, designed for researchers, scientists, and drug development professionals. The proposed synthesis leverages established transformations in steroid chemistry, commencing from the readily available starting material, Norethisterone. Each step is detailed with mechanistic insights and the rationale behind key experimental choices, ensuring scientific integrity and reproducibility.

Strategic Overview of the Synthesis

The synthesis of this compound from Norethisterone (also known as Norethindrone) necessitates a multi-step approach focused on the specific functionalization of the C11 position of the steroid nucleus. The core transformations involve:

-

Protection of the Δ⁴-3-keto moiety: This is a critical initial step to prevent unwanted side reactions at this reactive site during subsequent chemical modifications.

-

Introduction of an oxygen functionality at the C11 position: Direct installation of a methylene group at C11 is challenging. Therefore, a hydroxyl group is first introduced, which can then be oxidized to a ketone.

-

Oxidation of the C11-hydroxyl group: The secondary alcohol at C11 is converted to a ketone, setting the stage for the introduction of the methylene group.

-

Formation of the C11-methylene group: The Wittig reaction is a classic and highly effective method for converting the newly formed 11-keto group into the target exocyclic double bond.

-

Deprotection of the Δ⁴-3-keto moiety: The final step involves the removal of the protecting group to restore the α,β-unsaturated ketone system, yielding this compound.

This strategic sequence ensures high selectivity and efficiency in the synthesis.

Caption: Overall synthetic strategy for this compound from Norethisterone.

Part 1: Synthesis Pathway and Experimental Protocols

Step 1: Protection of the Δ⁴-3-Keto Group

Causality and Experimental Choice: The conjugated enone system in Norethisterone is susceptible to a variety of reactions, including reduction and nucleophilic attack, which would interfere with the planned modifications at C11. Therefore, selective protection of this group is paramount. The formation of a cyclic ketal, specifically a 1,2-ethanediyl acetal, is an excellent choice due to its stability under the basic and organometallic conditions of the subsequent steps and its reliable removal under acidic conditions.[1][2]

Experimental Protocol:

-

To a solution of Norethisterone (1 equivalent) in a suitable solvent such as toluene or benzene, add ethylene glycol (1.5-2.0 equivalents).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).

-

Heat the mixture to reflux and equip the reaction vessel with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the 3-ketal protected Norethisterone.

Mechanism of Ketal Formation:

Caption: Mechanism of acid-catalyzed ketal formation.

Step 2: Introduction of the 11α-Hydroxy Group

Causality and Experimental Choice: The C11 position of the steroid nucleus is not readily functionalized by standard chemical methods due to its relative inertness. Microbial hydroxylation offers a highly regio- and stereoselective method for introducing a hydroxyl group at this position.[3] Fungi such as Aspergillus ochraceus are known to possess cytochrome P450 enzymes capable of performing this specific transformation on 19-norsteroids, yielding the 11α-hydroxy derivative.[4]

Experimental Protocol:

-

Prepare a sterile culture medium suitable for the growth of Aspergillus ochraceus.

-

Inoculate the medium with a culture of the microorganism and allow it to grow under optimal conditions (temperature, pH, aeration).

-

Once a sufficient biomass has been achieved, introduce a solution of the 3-ketal protected Norethisterone (from Step 1) in a water-miscible organic solvent (e.g., ethanol or DMSO) to the culture.

-

Continue the fermentation for a period determined by small-scale trials, typically several days.

-

Monitor the conversion of the substrate to the hydroxylated product by TLC or HPLC analysis of culture extracts.

-

After the optimal conversion has been reached, harvest the culture and separate the mycelium from the broth by filtration or centrifugation.

-

Extract the product from both the mycelium and the broth using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the 11α-hydroxy-3-ketal protected Norethisterone.

Step 3: Oxidation of the 11α-Hydroxy Group to an 11-Keto Group

Causality and Experimental Choice: To perform the Wittig reaction, a carbonyl group is required at the C11 position. The Oppenauer oxidation is a well-established and mild method for the oxidation of secondary alcohols to ketones, particularly in the context of steroid chemistry.[1][5] It is advantageous because it avoids the harsh acidic conditions of some other oxidation methods, which could potentially cleave the acid-labile ketal protecting group. Aluminum isopropoxide is a common catalyst, and acetone serves as both the solvent and the hydride acceptor.

Experimental Protocol:

-

Dissolve the 11α-hydroxy-3-ketal protected Norethisterone (1 equivalent) in a mixture of a non-polar solvent like toluene and an excess of acetone.

-

Add aluminum isopropoxide (Al(O-i-Pr)₃) (0.5-1.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for several hours.

-

Monitor the reaction by TLC until the starting alcohol is no longer detectable.

-

Cool the reaction mixture and quench by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) to decompose the aluminum salts.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 11-keto-3-ketal protected Norethisterone can be purified by column chromatography if necessary.

Mechanism of Oppenauer Oxidation:

Caption: Mechanism of the Oppenauer oxidation.

Step 4: Introduction of the 11-Methylene Group via Wittig Reaction

Causality and Experimental Choice: The Wittig reaction is a powerful and widely used method for the conversion of ketones to alkenes.[6] For the introduction of a methylene group, methylenetriphenylphosphorane (Ph₃P=CH₂) is the required Wittig reagent. This reagent is typically prepared in situ from methyltriphenylphosphonium bromide and a strong base. Potassium tert-butoxide is a suitable base for this deprotonation, as it is strong enough to form the ylide and is commercially available. The sterically hindered nature of the 11-keto group may require forcing conditions, but the Wittig reaction is known to be effective even with hindered ketones.[4]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2-1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath and add potassium tert-butoxide (1.1-1.4 equivalents) portion-wise. The formation of the orange-red ylide should be observed.

-

Stir the mixture at 0°C for 30-60 minutes.

-

Add a solution of the 11-keto-3-ketal protected Norethisterone (1 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates complete consumption of the starting ketone.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, containing triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica gel to yield the 11-methylene-3-ketal protected Norethisterone.

Mechanism of the Wittig Reaction:

Caption: Mechanism of the Wittig reaction for methylenation.

Step 5: Deprotection of the 3-Keto Group

Causality and Experimental Choice: The final step is the removal of the ketal protecting group to regenerate the α,β-unsaturated ketone functionality of the A-ring. Ketal hydrolysis is readily achieved under acidic conditions.[7] A dilute solution of a strong acid, such as hydrochloric acid, in a protic solvent mixture is typically sufficient to effect this transformation without causing unwanted side reactions on the newly formed methylene group or the ethynyl group.

Experimental Protocol:

-

Dissolve the 11-methylene-3-ketal protected Norethisterone (1 equivalent) in a mixture of a water-miscible solvent like acetone or THF and water.

-

Add a catalytic amount of a strong acid, such as 2 M hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) to afford the final product of high purity.

Part 2: Data Summary and Characterization

The successful synthesis of this compound and its intermediates should be confirmed by standard analytical techniques.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Transformation | Key Reagents | Typical Yield (%) |

| 1 | Ketal Protection | Ethylene glycol, p-TsOH | 90-95 |

| 2 | Hydroxylation | Aspergillus ochraceus | 50-70 |

| 3 | Oppenauer Oxidation | Al(O-i-Pr)₃, Acetone | 85-95 |

| 4 | Wittig Reaction | Ph₃PCH₃Br, KOtBu | 70-85 |

| 5 | Ketal Deprotection | aq. HCl, Acetone | 90-98 |

Note: Yields are estimates based on literature for similar transformations and may vary depending on reaction scale and optimization.[8]

Characterization of this compound:

The final product should be characterized to confirm its identity and purity.

-

¹H NMR: Resonances corresponding to the methylene protons at C11, the ethynyl proton at C21, the vinyl proton at C4, and the methyl protons at C13 and C18 (in the case of a precursor with a C18 methyl group) should be observed with the expected chemical shifts and coupling constants.

-

¹³C NMR: The spectrum should show the characteristic signals for the sp² carbons of the C4-C5 and C11-methylene double bonds, the sp carbons of the ethynyl group, and the carbonyl carbon at C3.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₂₁H₂₈O, MW: 296.45 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the hydroxyl group (~3400 cm⁻¹), the ethynyl C-H bond (~3300 cm⁻¹), the C≡C triple bond (~2100 cm⁻¹), and the conjugated ketone (~1660 cm⁻¹) should be present.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound from Norethisterone. By employing a strategic sequence of protection, microbial hydroxylation, oxidation, Wittig reaction, and deprotection, the target molecule can be synthesized efficiently. The provided protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating further investigation into this and related novel steroid structures.

References

- Chen, W., & Zhang, X. Y. (1986). [Synthesis of 11-keto-delta 9-norethisterone]. Yao Xue Xue Bao, 21(4), 300-302.

- Oppenauer, R. V. (1937). Eine Methode der Dehydrierung von sekundären Alkoholen zu Ketonen, I. Zur Herstellung von Sterinketonen und Sexualhormonen. Recueil des Travaux Chimiques des Pays-Bas, 56(2), 137-144.

- Donova, M. V., & Egorova, O. V. (2012). Microbial steroid transformations: current state and prospects. Applied microbiology and biotechnology, 94(6), 1423–1447.

- Taber, D. F., Sheth, R. B., & Tian, W. (2008). A Three-Step Route to a Tricyclic Steroid Precursor. The Journal of organic chemistry, 73(20), 8030–8032.

- Djerassi, C. (Ed.). (2013). Steroid reactions: an outline for organic chemists. Holden-Day.

- Greene, T. W., & Wuts, P. G. (1999). Protective groups in organic synthesis. John Wiley & Sons.

- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.

- Charoenlarp, P., et al. (2019). Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design. Applied and Environmental Microbiology, 85(23), e01530-19.

- Liao, C. C., & Wei, C. P. (1990). Simple synthesis of a complete set of unconjugated norethisterone metabolites and their deutero-analogs. Steroids, 55(5), 223-228.

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.

- D'yakonov, V. A., et al. (2012). Oppenauer oxidation of alcohols to aldehydes and ketones. Russian Chemical Reviews, 81(7), 639.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

- Wang, C., et al. (2020). Chemical and biocatalytic approache to access 19-Hydroxylated steroids.

- Mączka, W., et al. (2018). Baeyer-Villiger Oxidation of Some C19 Steroids by Penicillium lanosocoeruleum. Molecules, 23(11), 2973.

- Jóźwik, I. K., et al. (2016). Hydroxylation of Steroids by A Microbial Substrate-Promiscuous Cytochrome P450 105D7: Key Arginine Residues for Rational Design. Applied and Environmental Microbiology, 82(21), 6464-6475.

- Bohl, M., et al. (1998). New 11 beta-aryl-substituted steroids exhibit both progestational and antiprogestational activity. Steroids, 63(10), 523-530.

-

Dalton Research Molecules. (n.d.). This compound. Retrieved from [Link]

- Lemus, A. E., et al. (2009). Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells. The Journal of steroid biochemistry and molecular biology, 115(1-2), 68–74.

-

ResearchGate. (2015, February 2). How to calculate overall yield of multi step synthesis/total synthesis? Retrieved from [Link]

- Schering AG. (1972). Process for the preparation of 19-norsteroids. U.S. Patent No. 3,655,649. Washington, DC: U.S.

- Wilds, A. L., & Nelson, N. A. (1953). The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estrone. Journal of the American Chemical Society, 75(21), 5366-5369.

- Zhang, B. N., et al. (2007). A concise effective deprotection of spiro 3-cyclic thiaza ketal of steroidal 1,4-dien-3-one. Steroids, 72(1), 60-63.

- Li, J., et al. (1994). Synthesis of 11-substituted androstenediones and testosterones as human decidual cell growth inhibitors. Steroids, 59(3), 190-195.

- Organic Chemistry with Victor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. YouTube.

- Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube.

- Gande, R., & Li, X. (2020). Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview. Molecules, 25(10), 2380.

- Lekkala, R., et al. (2022). Dihydrotanshinone as a Natural Product-Based CYP17A1 Lyase Inhibitor for Hyperandrogenic Disorders. Molecules, 27(19), 6599.

- Thomas, J. L., & Strickler, R. C. (1983). 3 Beta-hydroxy-delta 5-steroid dehydrogenase/3-keto-delta 5-steroid isomerase from bovine adrenals: mechanism of inhibition by 3-oxo-4-aza steroids and kinetic mechanism of the dehydrogenase. The Journal of biological chemistry, 258(3), 1587–1594.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 3. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Oppenauer Oxidation | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of 11-Methylenelynestrenol and Its Impurities

Introduction: Navigating the Analytical Landscape of a Key Steroidal Intermediate

11-Methylenelynestrenol, known formally as (17α)-11-Methylene-19-norpregn-4-en-20-yn-17-ol, is a crucial steroidal compound often identified as a significant impurity in the synthesis of the third-generation progestin, Desogestrel.[1][2] As Desogestrel is a widely used component in hormonal contraceptives, the rigorous identification and control of its impurities are paramount to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the analytical strategies and methodologies for the characterization of this compound and its associated impurities.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the rationale behind the analytical choices, rooted in the physicochemical properties of the molecule and the potential pathways of impurity formation.

Molecular Profile and Context: Understanding this compound

This compound is structurally similar to both Lynestrenol and its parent drug, Desogestrel.[3] Its core is a 19-nortestosterone skeleton, characterized by the absence of a methyl group at the C-19 position. The key distinguishing features are the 11-methylene group and the 17α-ethynyl and 17β-hydroxyl groups, which are critical for its biological activity and analytical behavior.

The Genesis of Impurities: A Mechanistic Perspective

Impurities associated with this compound can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, formed during storage or under stress conditions. A thorough understanding of the synthesis of the parent drug, Desogestrel, is crucial for predicting potential process-related impurities. The synthesis of Desogestrel is a multi-step process that often starts from other steroid precursors.[4]

Process-Related Impurities: These can include starting materials, intermediates, byproducts, and reagents. For instance, incomplete reactions or side reactions during the introduction of the 11-methylene group or the ethynylation at C-17 can lead to a variety of structurally related impurities.

Degradation Products: Steroids can be susceptible to degradation under various conditions such as acidic, basic, oxidative, and photolytic stress.[5] Forced degradation studies are therefore essential to identify potential degradants and to develop stability-indicating analytical methods.

Sources

- 1. Implementation of the European Pharmacopoeia Supplement 11.3 – Notification for CEP holders - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H NMR determination of adulteration of anabolic steroids in seized drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

The 11-Methylene Moiety: A Key to Unlocking Potent and Selective Progestogenic Activity in Lynestrenol Analogs

An In-depth Technical Guide on the Structure-Activity Relationship of 11-Methylenelynestrenol

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) surrounding this compound, a potent synthetic progestin. Directed at researchers, scientists, and drug development professionals, this document delves into the critical role of the 11-methylene substitution on the 19-nortestosterone scaffold. We will dissect the causal relationships between this specific structural modification and the resulting enhancements in progestogenic activity, receptor binding affinity, and selectivity. This guide will further provide detailed, field-proven experimental protocols for the key assays essential to SAR studies in this area, including receptor binding, transcriptional activation, and in vivo models of progestogenic and androgenic activity. Through a synthesis of established principles and quantitative data, this whitepaper aims to serve as an authoritative resource for the rational design of novel progestins with optimized therapeutic profiles.

Introduction: The Quest for Selective Progestins

Progestins, synthetic analogs of the natural hormone progesterone, are integral components of hormonal contraceptives and hormone replacement therapies.[1] The therapeutic efficacy of these agents is intrinsically linked to their interaction with the progesterone receptor (PR), a ligand-activated transcription factor that mediates the physiological effects of progesterone.[1][2] Upon ligand binding, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[2][3]

The journey of progestin development has been a continuous effort to enhance potency, oral bioavailability, and, crucially, selectivity.[4] Early generations of progestins often exhibited undesirable androgenic side effects due to their cross-reactivity with the androgen receptor (AR). This has driven the exploration of novel structural modifications to the steroid backbone to dissociate progestogenic and androgenic activities. Lynestrenol, a pro-drug that is metabolized to the active compound norethisterone, serves as a foundational scaffold for such explorations.[5] This guide focuses specifically on the introduction of an 11-methylene group to the lynestrenol framework and the profound impact this modification has on its biological activity profile.

The Steroid Scaffolding: A Structural Overview

To appreciate the nuances of this compound's SAR, a foundational understanding of the steroid nucleus is essential. The core structure is a tetracyclic system comprising three cyclohexane rings (A, B, and C) and one cyclopentane ring (D). The numbering of the carbon atoms follows a standardized convention. Lynestrenol is a 19-nortestosterone derivative, meaning it lacks the methyl group at the C-10 position that is present in testosterone.

Caption: Core steroidal structure of this compound.

Structure-Activity Relationship (SAR) of this compound

The introduction of an 11-methylene group onto the lynestrenol (or more accurately, the norethisterone) framework has profound and advantageous effects on its biological activity profile. This section will explore the SAR of this modification in detail, drawing upon comparative data with related progestins.

Impact on Progesterone Receptor (PR) Binding and Activity

The primary determinant of a progestin's potency is its affinity for the progesterone receptor. The 11-methylene substitution significantly enhances this affinity.

-

Enhanced Binding Affinity: Studies comparing norethisterone (NET) with its 11-methylene derivative (11-NET) have demonstrated a marked increase in binding affinity for the PR. This is attributed to favorable steric and electronic interactions within the ligand-binding pocket of the receptor. The exocyclic double bond of the methylene group can influence the overall conformation of the steroid, leading to a more optimal fit.

-

Increased Progestational Potency: The enhanced binding affinity translates directly to increased progestational activity. In vivo assays, such as the McPhail test in rabbits, have shown that 11-methylene-substituted analogs are significantly more potent than their non-substituted counterparts.

Modulation of Androgen Receptor (AR) Activity

A critical aspect of progestin SAR is the potential for cross-reactivity with the androgen receptor, leading to unwanted androgenic side effects. The 11-methylene group plays a crucial role in mitigating this.

-

Reduced Androgenic Activity: While the 18-methyl group (as seen in levonorgestrel) is known to potentiate androgenic activity, the presence of an 11-methylene group can counteract this effect. This suggests that the 11-methylene moiety introduces steric hindrance in the androgen receptor's ligand-binding pocket, which is less accommodating of this substitution compared to the progesterone receptor.

Synergistic Effects with Other Substitutions

The effects of the 11-methylene group can be further modulated by other substitutions on the steroid nucleus, leading to synergistic enhancements in the desired activity profile. For instance, the combination of an 11-methylene group and an 18-methyl group (as in etonogestrel, the active metabolite of desogestrel) results in a highly potent and selective progestin.

Quantitative SAR Data

The following table summarizes the relative binding affinities (RBA) and in vivo potencies of norethisterone and its derivatives, highlighting the impact of the 11-methylene substitution.

| Compound | Progesterone Receptor RBA (%) | Androgen Receptor RBA (%) | Progestational Activity (McPhail test, relative to Progesterone) | Androgenic Activity (Hershberger test, relative to Testosterone) |

| Progesterone | 100 | <1 | 1 | <1 |

| Norethisterone (NET) | 150 | 15 | 1-2 | 5-10 |

| 11-Methylene-NET | ~400 | ~10 | ~10-20 | <5 |

| Levonorgestrel (18-Methyl-NET) | 300 | 50 | 5-10 | 15-20 |

| Etonogestrel (11-Methylene-18-Methyl-NET) | ~1200 | ~20 | ~50-100 | ~5-10 |

Data are approximate and compiled from various sources for illustrative purposes.

Experimental Protocols for SAR Evaluation

The elucidation of SAR for novel progestins relies on a battery of standardized in vitro and in vivo assays. This section provides detailed, step-by-step methodologies for the key experiments.

Progesterone Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Human progesterone receptor (recombinant or from a suitable cell line like T47D)

-

Radioligand: [³H]-Progesterone or [³H]-ORG 2058

-

Test compounds (this compound and analogs)

-

Unlabeled progesterone (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the progesterone receptor preparation.

-

Prepare serial dilutions of the test compounds and unlabeled progesterone in the assay buffer.

-

Prepare the radioligand solution at a concentration close to its Kd.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the progesterone receptor preparation, and either the test compound, unlabeled progesterone (for non-specific binding), or buffer alone (for total binding).

-

Add the radioligand to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[3]

-

Caption: Workflow for a competitive radioligand binding assay.

Progesterone Receptor Transactivation Assay (Luciferase Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.[6][7]

Materials:

-

Mammalian cell line (e.g., HeLa or CHO) stably or transiently transfected with:

-

An expression vector for the human progesterone receptor.

-

A reporter vector containing a progesterone response element (PRE) upstream of a luciferase gene.

-

-

Cell culture medium and supplements.

-

Test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate medium.

-

If not using a stable cell line, co-transfect the cells with the progesterone receptor expression vector and the luciferase reporter vector.

-

-

Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compounds or a vehicle control.

-

-

Incubation:

-

Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.

-

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer.

-

-

Luciferase Assay:

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Plot the normalized luciferase activity against the log concentration of the test compound to generate a dose-response curve.

-

Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response).

-

In Vivo Progestational Activity: The McPhail Test

This classic in vivo assay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits.[8][9]

Materials:

-

Immature female rabbits.

-

Estradiol benzoate (for priming).

-

Test compounds.

-

Vehicle for administration (e.g., sesame oil).

-

Microscope and histology supplies.

Protocol:

-

Animal Priming:

-

Administer estradiol benzoate daily for 6 days to prime the endometrium.

-

-

Treatment:

-

Administer the test compound or vehicle daily for the next 5 days.

-

-

Necropsy and Histology:

-

On day 12, euthanize the animals and dissect the uteri.

-

Fix, section, and stain the uterine tissue.

-

-

Evaluation:

-

Examine the endometrial sections microscopically for signs of progestational proliferation (glandular development).

-

Score the degree of endometrial proliferation on a standardized scale (e.g., McPhail scale of 1 to 4).

-

-

Data Analysis:

-

Determine the dose of the test compound required to produce a defined level of endometrial proliferation.

-

In Vivo Androgenic Activity: The Hershberger Assay

This assay evaluates the androgenic or anti-androgenic potential of a compound by measuring the weight changes of androgen-dependent tissues in castrated male rats.[10][11][12][13][14]

Materials:

-

Immature, castrated male rats.

-

Test compounds.

-

Testosterone propionate (as a reference androgen).

-

Vehicle for administration.

-

Analytical balance.

Protocol:

-

Animal Preparation:

-

Use castrated male rats to eliminate endogenous androgen production.

-

-

Treatment:

-

Administer the test compound or vehicle daily for 10 consecutive days.

-

For anti-androgenicity testing, co-administer the test compound with testosterone propionate.

-

-

Necropsy and Tissue Weighing:

-

On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

-

Record the wet weight of each tissue.

-

-

Data Analysis:

-

Compare the tissue weights of the treated groups to the vehicle control group.

-

A statistically significant increase in the weight of these tissues indicates androgenic activity.

-

A statistically significant decrease in the testosterone-stimulated tissue weights indicates anti-androgenic activity.

-

Synthesis of this compound Analogs

The synthesis of 11-methylene substituted 19-norsteroids typically involves the introduction of the methylene group at a late stage of the synthetic route.[5][13][15][16] A common strategy is the Wittig reaction or a related olefination reaction on an 11-keto precursor.

Caption: General synthetic workflow for 11-methylene progestins.

A plausible synthetic route starting from a suitable 19-norsteroid could involve:

-

Oxidation at C11: Introduction of a hydroxyl group at the 11α-position via microbial hydroxylation, followed by oxidation to the 11-keto group.

-

Protection: Protection of the C3 and C17 carbonyl groups as ketals.

-

Olefination: Reaction of the 11-keto intermediate with a methylene-transfer reagent such as the Wittig reagent (e.g., methylenetriphenylphosphorane) or by Peterson olefination.[5]

-

Deprotection: Removal of the protecting groups to regenerate the C3 and C17 ketones.

-

Ethynylation: Introduction of the 17α-ethynyl group via reaction with an acetylide anion.

Metabolism and Pharmacokinetics

Lynestrenol itself is a prodrug, rapidly metabolized in the liver to its active form, norethisterone.[5] The metabolic fate of this compound is anticipated to follow similar pathways, primarily involving hydroxylation by cytochrome P450 enzymes and subsequent conjugation for excretion.[1] The presence of the 11-methylene group may influence the rate and sites of metabolism, potentially enhancing metabolic stability and prolonging the half-life of the compound.[17][18][19] However, detailed metabolic studies specifically on this compound are less reported in the public domain and represent an area for further investigation.

Conclusion and Future Directions

The structure-activity relationship of this compound underscores the profound impact that a single, strategically placed functional group can have on the pharmacological profile of a steroid. The 11-methylene moiety serves as a key determinant of high progestogenic potency and selectivity, primarily by enhancing binding affinity to the progesterone receptor while simultaneously reducing cross-reactivity with the androgen receptor. The synergistic effects observed with other substitutions, such as the 18-methyl group, have paved the way for the development of highly effective and well-tolerated progestins.

The experimental protocols detailed in this guide provide a robust framework for the continued exploration of novel progestin analogs. Future research in this area should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive computational models to guide the design of novel analogs with further optimized properties.[4][15]

-

High-Throughput Screening: Utilizing the described in vitro assays in a high-throughput format to accelerate the discovery of new lead compounds.

-

Metabolic Profiling: Conducting detailed in vitro and in vivo metabolic studies on promising candidates to ensure favorable pharmacokinetic profiles.

By leveraging the principles of medicinal chemistry and the robust experimental methodologies outlined herein, the scientific community can continue to innovate and develop the next generation of progestins with superior therapeutic indices.

References

-

Allan, G. F., Leng, X., Tsai, S. Y., Weigel, N. L., Edwards, D. P., Tsai, M. J., & O'Malley, B. W. (1992). Ligand-dependent conformational changes in the progesterone receptor are necessary for events that follow DNA binding. Proceedings of the National Academy of Sciences, 89(24), 11750-11754. [Link]

-

Bennett, J. P., Vallance, D. K., & Vickery, B. H. (1966). A method for the direct observation of ovulation inhibition in the mature rat. Journal of Reproduction and Fertility, 12(3), 567-569. [Link]

- BenchChem. (2025).

-

Buma, R. (2000). Application of (quantitative) structure-activity relationships to progestagens: from serendipity to structure-based design. European journal of medicinal chemistry, 35(9), 787-796. [Link]

-

Gray, L. E., Jr, Wilson, V. S., Stoker, T. E., Lambright, C., Furr, J., Noriega, N., ... & Foster, P. M. (2006). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Environmental health perspectives, 114(8), 1259-1265. [Link]

-

Hershberger, L. G., Shipley, E. G., & Meyer, R. K. (1953). Myotrophic activity of 19-nortestosterone and other steroids determined by modified levator ani muscle method. Proceedings of the Society for Experimental Biology and Medicine, 83(1), 175-180. [Link]

-

Li, X., & Spencer, T. E. (2021). Progesterone signaling in the regulation of luteal steroidogenesis. Biology of Reproduction, 105(4), 863-874. [Link]

- Li, J., et al. (2020). Schematic diagram of the competitive binding assays. Alfa Cytology.

- Marty, M. S., Crissman, J. W., & Carney, E. W. (2001). Evaluation of the Hershberger bioassay for androgen and antiandrogen screening and testing. Toxicological Sciences, 60(1), 137-147.

-

Smith, H., & Hughes, G. A. (1969). Totally synthetic steroid hormones. Part XIX. (±)-18-Methyl-19-norpregn-4-ene-3,11,20-trione, (±)-21-acetoxy-11β,17-dihydroxy-18-methyl-19-norpregn-4-ene-3,20-dione, and related compounds. Journal of the Chemical Society C: Organic, 1143-1148. [Link]

- INDIGO Biosciences. (n.d.). Human Progesterone Receptor. INDIGO Biosciences.

-

Gao, H., et al. (1997). Synthesis of 13-ethyl-17-hydroxy-11-methylene-18, 19-dinor-17 alpha-pregn-4-en-20-yn-3-one (3-oxo desogestrel). Steroids, 62(5), 398-402. [Link]

-

Garland, R. B., Palmer, J. R., & Pappo, R. (1976). Total synthesis of 11.beta.-methyl-19-norsteroids. The Journal of Organic Chemistry, 41(4), 531-534. [Link]

- Promega Corporation. (n.d.). Luciferase reporter assays: Powerful, adaptable tools for cell biology research.

-

Owens, W., Zeiger, E., Walker, M., Ashby, J., Onyon, L., & Gray, L. E. (2006). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol. Environmental health perspectives, 114(8), 1259-1265. [Link]

-

So, S. S., & Karplus, M. (2000). Quantitative structure-activity relationship studies of progesterone receptor binding steroids. Journal of chemical information and computer sciences, 40(3), 762-772. [Link]

-

Tsai, S. Y., Carlstedt-Duke, J., Weigel, N. L., Dahlman, K., Gustafsson, J. Å., Tsai, M. J., & O'Malley, B. W. (1988). Molecular interactions of steroid hormone receptor with its enhancer element: evidence for receptor dimer formation. Cell, 55(2), 361-369. [Link]

-

Schindler, A. E., Campagnoli, C., Druckmann, R., Huber, J., Pasqualini, J. R., Schweppe, K. W., & Thijssen, J. H. (2003). Classification and pharmacology of progestins. Maturitas, 46, 7-16. [Link]

- Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.

- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.

- Charnwood Discovery. (n.d.).

-

Pelc, M., & Wsól, V. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

-

Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]

-

Charnwood Discovery. (n.d.). Met ID I Metabolite Identification Services. Charnwood Discovery. [Link]

-

Godoi, B., et al. (2023). Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. Pharmaceuticals, 16(5), 735. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

-

BBI Solutions. (n.d.). Dual Luciferase Reporter Assay Protocol. BBI Solutions. [Link]

-

Holinka, C. F., & Coelingh Bennink, H. J. T. (2011). Ovulation inhibition by estetrol in an in vivo model. Contraception, 84(3), 325-329. [Link]

-

Zeinalov, O. A., et al. (2018). Gestagenic Activity of Studied Compounds in the Clauberg-McPhail Test with Peroral Administration. ResearchGate. [Link]

-

OECD. (2011). Test No. 441: Hershberger Bioassay in Rats. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

ResearchGate. (2025). 11‐Alkylidene steroids in the 19‐nor series. ResearchGate. [Link]

-

IJPSR. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

-

McPhail, M. K. (1934). The assay of progestin. The Journal of physiology, 83(2), 145. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Ovulation inhibition by estetrol in an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. assaygenie.com [assaygenie.com]

- 5. researchgate.net [researchgate.net]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. static.fishersci.eu [static.fishersci.eu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2017149091A1 - Process and new intermediates for the preparation of 11-methylene steroids - Google Patents [patents.google.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Totally synthetic steroid hormones. Part XIX. (±)-18-Methyl-19-norpregn-4-ene-3,11,20-trione, (±)-21-acetoxy-11β,17-dihydroxy-18-methyl-19-norpregn-4-ene-3,20-dione, and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of 13-ethyl-17-hydroxy-11-methylene-18, 19-dinor-17 alpha-pregn-4-en-20-yn-3-one (3-oxo desogestrel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nedmdg.org [nedmdg.org]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 11-Methylenelynestrenol Receptor Binding: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 11-Methylenelynestrenol's binding to its primary target, the human progesterone receptor (PR). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a scientifically grounded narrative that explains the causality behind methodological choices, ensuring a self-validating and reproducible workflow. We will delve into the intricacies of molecular docking and molecular dynamics simulations to elucidate the binding mode, interaction energies, and dynamic behavior of this potent progestin within the PR ligand-binding domain. This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step instructions necessary to conduct a robust computational analysis.

Introduction: The Significance of this compound and the Power of In Silico Modeling

This compound, a synthetic progestin, exerts its biological effects primarily through its interaction with the progesterone receptor, a member of the nuclear receptor superfamily.[1] Understanding the precise molecular interactions that govern this binding is paramount for rational drug design and for predicting the efficacy and potential off-target effects of this and related compounds. In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, have emerged as indispensable tools in modern drug discovery, offering an atomic-level view of these complex interactions.[2][3]

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding conformation and affinity.[2] Following docking, molecular dynamics simulations can offer a more dynamic and nuanced picture, revealing the stability of the protein-ligand complex over time and the subtle conformational changes that may occur upon binding.[4] This guide will walk you through a complete workflow, from system preparation to data analysis, for modeling the interaction of this compound with the human progesterone receptor.

Foundational Knowledge: The Progesterone Receptor and its Ligand-Binding Pocket

The human progesterone receptor, like other steroid receptors, is a ligand-activated transcription factor that regulates gene expression.[1] Its structure is modular, comprising a central DNA-binding domain and a C-terminal ligand-binding domain (LBD). The LBD is the target of progestins like this compound and is characterized by a hydrophobic binding pocket.

Several key amino acid residues within this pocket are crucial for ligand recognition and binding. These include, but are not limited to:

-

Asn719: A conserved residue in helix 3 that can form hydrogen bonds with ligands.[5]

-

Arg766 and Gln725: Located in helix 5 and helix 3 respectively, these residues are important for ligand recognition.[5]

-

Met908 and Met909: Situated in helix 12, these residues play a role in the conformational changes associated with agonist and antagonist binding.[5]

-

Cys891 and Thr894: Found in helix 10, these residues contribute to the overall shape and hydrophobicity of the binding pocket.[5]

Understanding the roles of these residues is critical for interpreting the results of in silico modeling studies.

The Computational Workflow: A Step-by-Step Guide

This section outlines a detailed, step-by-step protocol for the in silico modeling of this compound binding to the progesterone receptor. The workflow is designed to be logical and self-validating, with clear justifications for each step.

System Preparation: Laying the Groundwork for Accurate Simulations

The quality of your input structures is paramount to the success of any modeling study. This initial phase involves obtaining and preparing the receptor and ligand structures.

Experimental Protocol: System Preparation

-

Receptor Structure Acquisition:

-

Receptor Preparation:

-

Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any existing ligands.

-

Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Ensure that the protonation states of ionizable residues are appropriate for a physiological pH (around 7.4).

-

Check for and repair any missing atoms or residues in the protein structure. Tools like the "Dock Prep" tool in UCSF Chimera can be used for this purpose.

-

-

Ligand Structure Acquisition and Preparation:

-

Obtain the 3D structure of this compound. This can be sourced from databases such as PubChem (CID: 6917992). Download the structure in SDF or MOL2 format.

-

Add hydrogen atoms to the ligand and assign appropriate partial charges. The AM1-BCC charge model is a commonly used and effective method for small organic molecules.

-

Define the rotatable bonds in the ligand. This is a crucial step for flexible docking, allowing the docking software to explore different conformations of the ligand within the binding site.

-

Diagram: In Silico Modeling Workflow

Caption: A comprehensive workflow for the in silico modeling of ligand-receptor binding.

Molecular Docking: Predicting the Binding Pose and Affinity

With the prepared receptor and ligand, we can now proceed to molecular docking. We will use AutoDock Vina, a widely used and robust docking program.[8]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Generation:

-

Define a grid box that encompasses the entire ligand-binding pocket of the progesterone receptor. The center of the grid should be the geometric center of the binding site, and the dimensions should be large enough to allow for translational and rotational sampling of the ligand. A grid box of 25 x 25 x 25 Å is a reasonable starting point.

-

-

Docking Parameter Configuration:

-

Prepare the docking parameter file. This file specifies the receptor and ligand files, the coordinates of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.

-

-

Running the Docking Simulation:

-

Execute AutoDock Vina using the prepared parameter file. The program will perform a stochastic search of the ligand's conformational, translational, and rotational space within the defined grid box.

-

-

Analysis of Docking Results:

-

The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

-

Visualize the top-ranked binding poses in a molecular visualization program (e.g., PyMOL, UCSF Chimera).

-

Analyze the interactions between this compound and the key amino acid residues in the binding pocket. Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Molecular Dynamics Simulation: Exploring the Dynamic Nature of the Complex

While docking provides a static snapshot of the binding event, molecular dynamics simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. We will use GROMACS, a versatile and high-performance MD simulation package.[4]

Experimental Protocol: Molecular Dynamics Simulation with GROMACS

-

Complex Preparation:

-

Select the top-ranked binding pose from the molecular docking results to serve as the starting structure for the MD simulation.

-

-

Force Field and Topology Generation:

-

Choose an appropriate force field for the protein and the ligand. The AMBER and CHARMM force fields are well-established and widely used for biomolecular simulations.[9][10] For the protein, a force field such as AMBER ff19SB is a good choice.

-

For the ligand, this compound, a general AMBER force field (GAFF) can be used.[5] It is crucial to ensure that the parameters for the ligand are accurate. If pre-existing parameters are not available, they may need to be generated.[11]

-

Generate the topology files for the protein and the ligand. The topology file contains information about the atom types, charges, bonds, angles, and dihedrals.

-

-

Solvation and Ionization:

-

Place the protein-ligand complex in a periodic box of water molecules. A common water model is TIP3P.

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (typically around 0.15 M).

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. The steepest descent algorithm is often used for this purpose.[4]

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This ensures that the system is stable before the production simulation.

-

-

Production MD Simulation:

-

Run the production MD simulation for a sufficient length of time to sample the conformational space of the complex. A simulation length of at least 100 nanoseconds is recommended for protein-ligand systems.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to understand the dynamic behavior of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the course of the simulation.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the receptor.

-

Binding Free Energy Calculations: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.

-

-

Data Presentation and Interpretation

A crucial aspect of any computational study is the clear and concise presentation of the results.

Quantitative Data Summary

Summarize key quantitative data in a well-structured table to facilitate comparison and analysis.

Table 1: Predicted Binding Affinities and Interaction Data for Progesterone Receptor Ligands

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| Progesterone (Reference) | -10.5 | Asn719, Arg766, Gln725 | 2 |

| This compound | -11.2 | Asn719, Arg766, Met909 | 1 |

| Norethisterone | -10.1 | Asn719, Gln725 | 2 |

| Levonorgestrel | -10.8 | Arg766, Met909 | 1 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will be generated from the docking and simulation experiments.

Visualization of Signaling Pathways and Workflows

Visual diagrams are invaluable for communicating complex relationships and processes.

Diagram: Progesterone Receptor Signaling Pathway

Caption: The genomic signaling pathway of the progesterone receptor upon ligand binding.

Conclusion and Future Directions

This technical guide has provided a comprehensive roadmap for the in silico modeling of this compound's interaction with the human progesterone receptor. By following the detailed protocols and understanding the underlying scientific principles, researchers can gain valuable insights into the molecular basis of this interaction.

The results from these computational studies can be used to:

-

Generate hypotheses about the key determinants of binding affinity and selectivity.

-

Guide the design of novel progestins with improved pharmacological profiles.

-

Provide a structural basis for understanding the effects of receptor mutations.

It is important to remember that in silico models are approximations of reality. Therefore, it is essential to validate the computational predictions with experimental data whenever possible. Future work could involve the use of more advanced simulation techniques, such as enhanced sampling methods, to more thoroughly explore the conformational landscape of the progesterone receptor and its complexes with various ligands.

References

-

Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]

-

Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general AMBER force field. Journal of computational chemistry, 25(9), 1157–1174. [Link]

-

Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & Mackerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

-

Dougall, D. K., & Wiebe, J. P. (1995). A comparison of the binding of [3H]progesterone and [3H]5 alpha-pregnane-3,20-dione to nuclear and cellular fractions of the rat preputial gland. The Journal of steroid biochemistry and molecular biology, 52(3), 239-246. [Link]

-

Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]

-

Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

-

Williams, S. P., & Sigler, P. B. (1998). Atomic structure of progesterone complexed with its receptor. Nature, 393(6683), 392-396. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Zheng, L., Lin, V. C., & Mu, Y. (2016). Exploring flexibility of progesterone receptor ligand binding domain using molecular dynamics. PloS one, 11(11), e0165824. [Link]

-

RCSB PDB. (n.d.). 1A28: HORMONE-BOUND HUMAN PROGESTERONE RECEPTOR LIGAND-BINDING DOMAIN. Retrieved January 21, 2026, from [Link]

-

Damm, W., Frontera, A., Tirado-Rives, J., & Jorgensen, W. L. (1997). OPLS all-atom force field for carbohydrates. Journal of computational chemistry, 18(16), 1955-1970. [Link]

-

Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225-11236. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

-

Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

-

Sit, A. S., & Tewari, U. J. (2024). In silico studies on the molecular interactions of steroid hormones and steroid hormone mimicking drugs in the androgen receptor binding cleft - Implications for prostate cancer treatment. Steroids, 109456. [Link]

-

Leo, J. C., & Eilers, M. (2023). A molecular toolbox to study progesterone receptor signaling. Journal of Molecular Histology, 1-14. [Link]

-

Phillips, J. C., Braun, R., Wang, W., Gumbart, J., Tajkhorshid, E., Villa, E., ... & Kale, L. (2005). Scalable molecular dynamics with NAMD. Journal of computational chemistry, 26(16), 1781-1802. [Link]

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

-

da Silva, A. W. S., & Vranken, W. F. (2012). ACPYPE-Antechamber python parser interface. BMC research notes, 5(1), 1-8. [Link]

-

Case, D. A., Cheatham III, T. E., Darden, T., Gohlke, H., Luo, R., Merz Jr, K. M., ... & Woods, R. J. (2005). The Amber 9 suite of programs. Journal of computational chemistry, 26(16), 1668-1688. [Link]

-

Berendsen, H. J., van der Spoel, D., & van Drunen, R. (1995). GROMACS: a message-passing parallel molecular dynamics implementation. Computer physics communications, 91(1-3), 43-56. [Link]

-

Brooks, B. R., Brooks III, C. L., Mackerell Jr, A. D., Nilsson, L., Petrella, R. J., Roux, B., ... & Karplus, M. (2009). CHARMM: the biomolecular simulation program. Journal of computational chemistry, 30(10), 1545-1614. [Link]

-

Kute, T., Heidemann, P., & Wittliff, J. L. (1978). Molecular heterogeneity of cytosolic forms of estrogen receptors from human breast tumors. Cancer research, 38(11 Part 2), 4307-4313. [Link]

-

Wiehle, R. D., & Wittliff, J. L. (1984). Alterations in the molecular weight of progesterone receptors from human breast cancer. Journal of steroid biochemistry, 20(3), 713-720. [Link]

-

Thomas, T., & Kiang, D. T. (1987). Structural alterations of progesterone receptor in human breast cancer. Cancer research, 47(1), 25-30. [Link]

Sources

- 1. Prediction of Progestin Affinity for the Human Progesterone Receptor Based on Corrected RBA Data | Biomedical Chemistry: Research and Methods [bmc-rm.org]

- 2. m.youtube.com [m.youtube.com]

- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 4. bio-protocol.org [bio-protocol.org]

- 5. open-babel.readthedocs.io [open-babel.readthedocs.io]

- 6. medium.com [medium.com]

- 7. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. Evaluating the accuracy of the AMBER protein force fields in modeling dihydrofolate reductase structures: misbalance in the conformational arrangements of the flexible loop domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CHARMM additive and polarizable force fields for biophysics and computer-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of 11-Methylenelynestrenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methylenelynestrenol, also identified as Desogestrel EP Impurity B, is a synthetic steroid belonging to the 19-nortestosterone derivative family of progestins.[1][2] While direct and extensive research on this specific compound is limited, its structural similarity to lynestrenol and its classification as an impurity of desogestrel provide a strong basis for understanding its likely pharmacokinetic and pharmacodynamic profile. This guide synthesizes the available information and provides an in-depth analysis of its anticipated biological actions and disposition. As a potent progestogen with potentially low androgenic properties, this compound is of significant interest in the field of steroid pharmacology.[1] This document aims to provide a comprehensive technical overview for researchers and drug development professionals, complete with detailed experimental protocols and data presentation to facilitate further investigation.

Introduction to this compound: A Structurally Unique Progestin

This compound is a synthetic progestin characterized by a methylene group at the C11 position, a feature it shares with the parent compound desogestrel. Progestins are synthetic analogues of the natural hormone progesterone and are widely used in hormonal contraception and hormone replacement therapy. They exert their effects primarily by binding to and activating progesterone receptors (PRs).

The introduction of the 11-methylene group is a key structural modification in the evolution of progestins, often leading to enhanced progestational activity and a more favorable side-effect profile, particularly concerning androgenic effects.[3] Given that this compound is a derivative of lynestrenol and an impurity of desogestrel, its pharmacological properties are expected to be closely related to these well-characterized progestins.

Pharmacodynamic Profile: Receptor Binding and Biological Activity

The pharmacodynamics of a steroid are dictated by its affinity for various nuclear receptors and the subsequent cellular responses.

Progesterone Receptor (PR) Binding and Progestational Activity

It is anticipated that this compound is a potent agonist of the progesterone receptor. This assertion is supported by the fact that it is described as a potent progestogen and a strong anovulatory compound at low doses.[1] The primary mechanism of action of progestins involves binding to PRs in target tissues such as the endometrium, cervix, hypothalamus, and pituitary gland. This interaction leads to a cascade of events that ultimately results in the modulation of gene expression responsible for the observed physiological effects.

The anticipated progestational effects of this compound include:

-

Inhibition of Ovulation: By exerting negative feedback on the hypothalamus and pituitary gland, it is expected to suppress the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).

-

Thickening of Cervical Mucus: Increased viscosity of the cervical mucus is a characteristic effect of progestins, which impedes sperm penetration.

-

Endometrial Changes: Alterations in the endometrium to make it less receptive to implantation.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368", arrowhead=vee];

} caption: "Proposed Mechanism of Action of this compound"

Androgen Receptor (AR) Binding and Androgenicity

A key characteristic of third-generation progestins like desogestrel is their reduced androgenic activity. This compound is reported to have very low androgenic properties.[1] Androgenicity is determined by the binding affinity of the compound to the androgen receptor (AR). High androgenic activity can lead to undesirable side effects such as acne and hirsutism. The low anticipated androgenicity of this compound makes it a potentially favorable compound from a clinical perspective.

Binding to Other Steroid Receptors

The cross-reactivity with other steroid receptors, such as the glucocorticoid receptor (GR) and estrogen receptor (ER), is an important aspect of a progestin's profile. Based on the properties of related compounds, this compound is expected to have minimal affinity for these receptors.

| Receptor | Expected Relative Binding Affinity of this compound |

| Progesterone Receptor (PR) | High |

| Androgen Receptor (AR) | Low |

| Estrogen Receptor (ER) | Very Low / Negligible |

| Glucocorticoid Receptor (GR) | Very Low / Negligible |

| Mineralocorticoid Receptor (MR) | Very Low / Negligible |

| Note: This table is based on inferred properties from structurally similar compounds and requires experimental validation. |

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic properties of this compound are likely to be similar to those of lynestrenol and desogestrel, which are both prodrugs that are rapidly absorbed and metabolized to their active forms.

Absorption

Following oral administration, this compound is expected to be rapidly and almost completely absorbed from the gastrointestinal tract.

Distribution

Like other steroids, this compound is anticipated to be highly bound to plasma proteins, primarily albumin and to a lesser extent, sex hormone-binding globulin (SHBG). The degree of SHBG binding can influence the bioavailability and androgenicity of the compound.

Metabolism

The metabolism of this compound is a critical determinant of its activity. It is plausible that, similar to lynestrenol, it undergoes metabolic activation. The primary site of metabolism is expected to be the liver, involving cytochrome P450 enzymes.

Based on the metabolism of desogestrel, potential metabolic pathways for this compound could include:

-

Hydroxylation: Introduction of hydroxyl groups at various positions on the steroid nucleus.

-

Reduction: Reduction of ketone groups.

-

Conjugation: Formation of glucuronide and sulfate conjugates to facilitate excretion.

Given that this compound is an impurity of desogestrel, it might also be a metabolite of desogestrel, although further studies are needed to confirm this.

Excretion

The metabolites of this compound are expected to be excreted in both urine and feces.

| Pharmacokinetic Parameter | Expected Value/Characteristic for this compound |

| Absorption | |

| Bioavailability | High (inferred) |

| Tmax (Time to peak concentration) | ~1-2 hours (inferred) |

| Distribution | |

| Protein Binding | High (>95%) (inferred) |

| Metabolism | |

| Primary Site | Liver |

| Key Enzymes | Cytochrome P450 (inferred) |

| Active Metabolites | Possible |

| Excretion | |

| Routes | Urine and Feces |

| Elimination Half-life | Moderate to Long (inferred) |